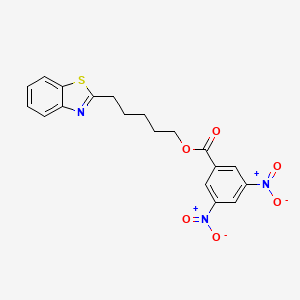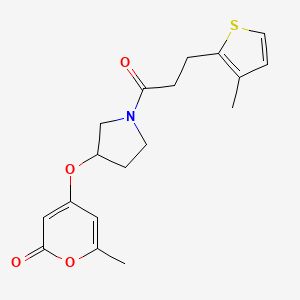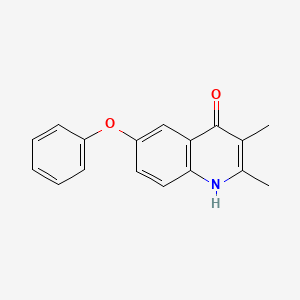![molecular formula C18H17N3O4 B2620612 N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide CAS No. 1024124-92-2](/img/structure/B2620612.png)
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, commonly known as INDA, is a synthetic compound that has gained significant attention in the field of biomedical research. It is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. INDA has been shown to have potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.
作用機序
INAD works by inhibiting the enzyme N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, which is responsible for the degradation of endocannabinoids. By inhibiting this compound, INDA increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body. This leads to the activation of various signaling pathways, resulting in the observed therapeutic effects.
Biochemical and physiological effects:
INAD has been shown to have significant effects on various biochemical and physiological processes. It has been observed to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. INDA has also been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models. Additionally, INDA has been shown to have analgesic effects by reducing pain sensitivity in animal models.
実験室実験の利点と制限
INAD has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide, which makes it an ideal tool for investigating the role of endocannabinoids in various physiological processes. However, INDA has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, INDA has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on INDA. One area of interest is the investigation of its potential use in the treatment of cancer. INDA has been shown to have anti-tumor effects in animal models, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the investigation of the effects of INDA on the endocannabinoid system in the brain. INDA has been shown to have anxiolytic and antidepressant effects, and further research is needed to determine the underlying mechanisms of these effects. Finally, the development of more potent and selective N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide inhibitors, based on the structure of INDA, may lead to the discovery of new therapeutic targets for various diseases.
合成法
The synthesis of INDA involves the reaction of 4-nitrophenol with 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product, INDA.
科学的研究の応用
INAD has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. INDA has also been investigated for its potential use in the treatment of cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-18(12-25-15-7-5-14(6-8-15)21(23)24)19-10-9-13-11-20-17-4-2-1-3-16(13)17/h1-8,11,20H,9-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWXTHMHHQUBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[2-[2-(furan-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2620539.png)



![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2620548.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2620549.png)
![N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620550.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2620551.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2620552.png)